2-Amino-4,6-dichlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related chlorinated aromatic compounds often involves selective catalysis and reaction conditions tailored to introduce chloro and amino groups into the benzoic acid framework. For example, one study detailed the use of 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole as an effective catalyst for the amide condensation of sterically demanding carboxylic acids, showcasing the role of chlorinated catalysts in synthesizing complex organic molecules (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
Structural analysis of chlorinated benzoic acids reveals the significance of chloro substitutions on the aromatic ring, influencing both the physical and chemical properties of these compounds. For instance, the hydration products of chlorinated phthalic acids demonstrate the formation of hydrogen-bonded chains and networks, highlighting the impact of chloro and carboxyl groups on the molecular architecture (Waddell, Hulse, & Cole, 2011).
Chemical Reactions and Properties
The reactivity of chlorinated benzoic acids involves their participation in various chemical reactions, including amide bond formation and hydrolysis. The unique pathway of a chlorobenzoate catabolism by Aminobacter sp. MSH1, transforming dichlorobenzoic acid into hydroxylated and dechlorinated products, illustrates the complex chemical behavior of these compounds (Raes et al., 2019).
Physical Properties Analysis
Chlorinated benzoic acids' physical properties, such as solubility and melting points, are crucial for their application in material science and organic synthesis. Research on solubility determination and thermodynamic modeling for chlorinated aromatic acids in various solvents provides essential data for understanding these compounds' behavior in different environments (Li et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-Amino-4,6-dichlorobenzoic acid, such as acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, can be inferred from studies on similar chlorinated aromatic compounds. The interaction of chlorinated benzoic acids with amino acids and peptides, for example, highlights their potential for forming hydrogen bonds and engaging in proton transfer reactions, which are fundamental aspects of their chemical behavior (Freedman & Radda, 1968).
Scientific Research Applications
Bioremediation and Groundwater Purification :
- Aminobacter sp. MSH1 uses 2,6-dichlorobenzamide (a related compound) as a sole carbon, nitrogen, and energy source, offering potential for bioremediation in drinking water treatment plants. This organism follows a unique catabolic pathway for chlorobenzoates, including steps like hydroxylation, dehalogenation, and ring cleavage, potentially applicable to compounds like 2-Amino-4,6-dichlorobenzoic acid (Raes et al., 2019).
Photodecomposition Studies :
- Ultraviolet irradiation studies of chlorobenzoic acids, closely related to this compound, have shown that these compounds can undergo photodecomposition, forming hydroxybenzoic acids and benzoic acid itself. This finding is significant for understanding the environmental fate and breakdown of such compounds (Crosby & Leitis, 1969).
Agricultural Applications - Phytotoxicity :
- Research has shown that derivatives of dichlorobenzoic acids, which are structurally similar to this compound, have phytotoxic effects. This suggests potential applications in agriculture as herbicides or growth regulators (Baruffini & Borgna, 1978).
Organic Synthesis and Chemical Properties :
- Studies on the chlorination of aminobenzoic acids provide insights into the synthesis and chemical properties of dichlorobenzoic acid derivatives, relevant for developing new compounds with potential applications in various fields like material science and pharmaceuticals (Stelt & Nauta, 2010).
Solubility and Thermodynamic Modeling :
- Research on the solubility of chlorobenzoic acids in various solvents at different temperatures provides essential data for optimizing purification processes in chemical manufacturing, which is also applicable to this compound (Li et al., 2017).
Metal Complex Formation and Antimicrobial Activity :
- Studies have shown that chlorobenzoic acids can form metal complexes with potential antimicrobial activities, indicating a possible application in developing new antimicrobial agents (El–Wahab, 2007).
Safety and Hazards
properties
IUPAC Name |
2-amino-4,6-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOYJBSEORILIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302823 | |
Record name | 2-Amino-4,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20776-63-0 | |
Record name | 20776-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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